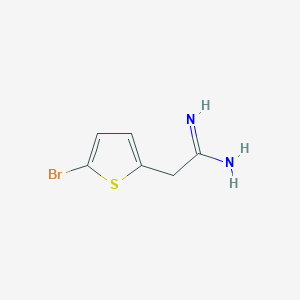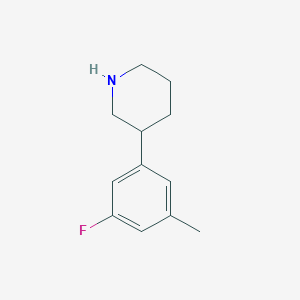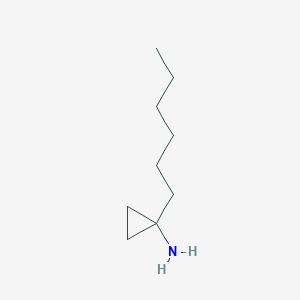
2-(6-Chloropyridin-3-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Chloropyridin-3-yl)propanenitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)propanenitrile typically involves the reaction of 6-chloropyridine-3-carbaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of triethylamine and N-(2-methoxyethyl)methylamine in dimethyl sulfoxide (DMSO) as the solvent. The reaction mixture is heated to 100°C for 16 hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-(6-Chloropyridin-3-yl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The pyridine ring can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Oxidation: Potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Reduction: The major product is 2-(6-aminopyridin-3-yl)propanenitrile.
Oxidation: Products include pyridine N-oxides.
科学的研究の応用
2-(6-Chloropyridin-3-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(6-Chloropyridin-3-yl)propanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, altering their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its function. The exact molecular targets and pathways involved would depend on the specific context of its use.
類似化合物との比較
Similar Compounds
- 2-(6-Chloropyridin-3-yl)propan-2-ol
- 2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Uniqueness
2-(6-Chloropyridin-3-yl)propanenitrile is unique due to its specific combination of a chloropyridine ring and a nitrile group. This combination imparts distinct chemical properties, such as reactivity and stability, making it suitable for various applications that similar compounds may not be able to fulfill .
特性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC名 |
2-(6-chloropyridin-3-yl)propanenitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6(4-10)7-2-3-8(9)11-5-7/h2-3,5-6H,1H3 |
InChIキー |
HQRZFRSRCUTJSZ-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)C1=CN=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)








![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)



